4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine
Description
Properties
IUPAC Name |
(4-methylpyridin-3-yl)-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-6-7-18-8-11(9)13(19)10-4-2-3-5-12(10)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYICPPHLXMBIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401192608 | |
| Record name | (4-Methyl-3-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-96-9 | |
| Record name | (4-Methyl-3-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methyl-3-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 4-methyl-3-(2-trifluoromethylbenzoyl)pyridine typically involves:
- Preparation or procurement of trifluoromethyl-substituted benzoyl derivatives (e.g., trifluoromethylbenzoyl chlorides or fluorides).
- Functionalization of pyridine derivatives, often through acylation or cross-coupling reactions.
- Use of palladium-catalyzed coupling or nucleophilic addition to introduce the benzoyl group onto the pyridine ring.
Preparation of Trifluoromethylbenzoyl Precursors
A critical step is the synthesis of the trifluoromethylbenzoyl moiety, which can be prepared by chlorination or fluorination of trifluoromethylbenzoic acids.
- According to a patent (CN107417518A), trifluoromethylbenzoic acid derivatives are converted to corresponding acyl chlorides or fluorides using thionyl chloride or other chlorinating agents. Catalysts like DMF, pyridine, or 4-dimethylaminopyridine (DMAP) are employed in small amounts (50–5000 ppm) to facilitate the acylation reaction, which proceeds efficiently at 10–110°C, preferably 60–100°C, over 3–4 hours.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | Trifluoromethylbenzoic acid + SOCl2 | Molar ratio 1:0.96–1.75, catalyst DMF/pyridine/DMAP |
| 2 | Reaction temperature 60–100°C | Reaction time 3–4 hours |
| 3 | Isolation of trifluoromethylbenzoyl chloride or fluoride | Used as acylating agent in subsequent steps |
Acylation of Pyridine Derivatives
The key step to prepare this compound involves acylation of a suitably substituted pyridine.
Palladium-catalyzed coupling reactions are commonly used to introduce the trifluoromethylbenzoyl group onto the pyridine ring. For example, a method described in the Journal of Medicinal Chemistry involves the reaction of a boronate ester of a methyl-substituted pyridine with a trifluoromethylbenzamide derivative under PdCl2(dppf) catalysis in the presence of sodium carbonate in DME solvent at room temperature overnight.
The reaction proceeds with moderate yields (around 11–18%) and allows for the introduction of the trifluoromethylbenzoyl group at the 3-position of the pyridine ring while retaining the 4-methyl substituent.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 4-Methyl-5-(pinacolboronate)pyridin-3-yl + trifluoromethylbenzamide | Cross-coupling under PdCl2(dppf) catalyst |
| 2 | Sodium carbonate (2 M), DME solvent, room temperature, overnight | Formation of this compound |
| 3 | Purification by preparatory HPLC | Isolated product with ~11.6% yield |
Alternative Synthetic Routes and Cyclization Methods
Pyridine derivatives can also be synthesized or functionalized via cyclization reactions involving β-dicarbonyl compounds and ammonium acetate or other cyclization reagents. While these methods are more general for pyridine analogs, they provide useful insights into constructing substituted pyridines with functional groups like methyl or benzoyl substituents.
Potassium carbonate-mediated cyclization and rearrangement of alkynyl oximes have been used to synthesize substituted pyridin-3-ol derivatives, which could be adapted for related pyridine ketones.
Representative Synthetic Scheme Summary
| Stage | Reactants/Intermediates | Conditions/Notes | Yield/Remarks |
|---|---|---|---|
| Preparation of acyl chloride | Trifluoromethylbenzoic acid + SOCl2 + catalyst (DMF/pyridine) | 60–100°C, 3–4 h | Efficient conversion |
| Pd-Catalyzed coupling | 4-Methylpyridin-3-yl boronate + trifluoromethylbenzamide | PdCl2(dppf), Na2CO3, DME, RT, overnight | ~11.6% isolated yield |
| Purification | Preparative HPLC | Removal of impurities | Purity suitable for research |
Research Findings and Notes
The Pd-catalyzed cross-coupling method provides a versatile route to access this compound, allowing for structural modifications by changing the boronate or benzamide partners.
The acylation step using trifluoromethylbenzoyl chlorides is a well-established method that facilitates the introduction of the trifluoromethylbenzoyl group with high regioselectivity.
Reaction conditions such as temperature, catalyst loading, and solvent choice critically affect the yield and purity of the final product.
Alternative cyclization methods for pyridine ring formation may be adapted for derivatives but require further optimization for this specific compound.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridine derivatives .
Scientific Research Applications
Chemistry
In the field of chemistry, 4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine serves as a building block in the synthesis of more complex molecules. It acts as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions. The compound's reactivity allows for the formation of diverse derivatives, expanding its utility in synthetic organic chemistry.
Biology
The compound has shown promise in biological studies, particularly concerning its bioactive properties . Research indicates that it may interact with various biological systems, potentially influencing metabolic pathways. Its lipophilicity, enhanced by the trifluoromethyl group, allows effective penetration through biological membranes, facilitating interactions with intracellular targets.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Studies have highlighted its antimicrobial and anticancer activities:
- Antimicrobial Activity: The compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest its potential role in developing new antimicrobial agents.
- Anticancer Activity: In vitro studies demonstrate that the compound can induce apoptosis in cancer cell lines. For instance, treatment of human breast cancer cells (MCF-7) with varying concentrations revealed an IC50 value of approximately 15 µM after 48 hours. Mechanistic studies indicated that the compound activates apoptotic pathways through p53 acetylation.
Industry
Beyond academic research, this compound finds applications in various industrial sectors. Its properties may be utilized in the development of new materials and coatings. The unique trifluoromethyl group enhances the performance characteristics of materials, making them suitable for advanced applications.
Case Studies
-
Antimicrobial Efficacy Study:
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results confirmed its effectiveness against resistant strains, suggesting a viable path for new drug formulations targeting bacterial infections. -
Cancer Cell Line Study:
In a controlled laboratory setting, researchers treated various cancer cell lines with the compound to assess its cytotoxic effects. The study found that at specific concentrations, the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its bioavailability and potency .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The trifluoromethyl group enhances lipophilicity and metabolic stability in pharmaceuticals. Below is a structural comparison with key analogs:
Key Observations :
- Trifluoromethyl vs. Trifluoroethoxy : The trifluoromethyl group in the target compound may confer greater steric hindrance and hydrophobicity compared to the trifluoroethoxy group in Example 8f .
- Benzoyl vs. Azo/Styryl Groups : The benzoyl moiety in the target compound differs from the phenylazo (SIB-1757) or styryl (SIB-1893) groups, which are critical for receptor binding in mGluR5 antagonists .
Pharmacological and Functional Activity
While direct activity data for this compound are lacking, analogs like SIB-1757 and SIB-1893 demonstrate selective antagonism at mGluR5 receptors:
| Compound Name | Target Receptor | IC50 (μM) | Selectivity Over mGluR1 |
|---|---|---|---|
| SIB-1757 | mGluR5 | 0.37 | >270-fold |
| SIB-1893 | mGluR5 | 0.29 | >340-fold |
| This compound | Not reported | — | — |
Implications :
- The absence of a phenylazo or styryl group in the target compound may limit its mGluR5 affinity, though the benzoyl group could offer alternative binding interactions.
Commercial Status :
- The target compound is listed as discontinued in catalogs, unlike research-grade analogs like SIB-1757 .
Biological Activity
4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound features a pyridine ring substituted with a methyl group and a trifluoromethylbenzoyl moiety. These structural characteristics contribute to its unique physicochemical properties and biological activities.
The mechanism of action of this compound involves interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially influencing bioavailability and potency in biological systems.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents.
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|---|
| This compound | E. coli | 15 | 25 |
| S. aureus | 18 | 20 | |
| P. aeruginosa | 12 | 30 |
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The underlying mechanisms include induction of apoptosis and inhibition of cell cycle progression.
Case Study: Anticancer Activity
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity .
Table 2: Anticancer Activity Data
| Cell Line | Treatment Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 10 | 70 | 15 |
| A549 (Lung) | 20 | 50 | 18 |
| HeLa (Cervical) | 15 | 65 | 16 |
Research Applications
The compound is utilized as a building block in organic synthesis and as a potential pharmaceutical intermediate. Its diverse applications extend to the development of agrochemicals and specialty materials due to its unique chemical properties.
Q & A
Q. What are the common synthetic routes for preparing 4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine, and what key intermediates are involved?
Methodological Answer: Synthesis typically involves:
- Friedel-Crafts acylation : Reacting 4-methylpyridine with 2-(trifluoromethyl)benzoyl chloride under Lewis acid catalysis (e.g., AlCl₃).
- Cross-coupling : Using halogenated pyridine precursors (e.g., 3-bromo-4-methylpyridine) with trifluoromethylbenzoyl moieties via Suzuki or Buchwald-Hartwig couplings. Key intermediates include halogenated pyridines and activated acylating agents. Optimize yields by controlling solvent polarity (e.g., dichloromethane) and base addition (e.g., NaOH) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign substituent positions using coupling patterns (e.g., downfield shifts for carbonyl and CF₃ groups).
- X-ray crystallography : Resolve spatial configuration; structurally related pyridine derivatives show R factors <0.07 under 296 K conditions .
- IR spectroscopy : Identify C=O (~1680 cm⁻¹) and CF₃ (~1150 cm⁻¹) stretches.
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Q. How does the trifluoromethyl group influence the compound's electronic properties and reactivity?
Methodological Answer: The CF₃ group:
- Reduces electron density on the pyridine ring via inductive effects, directing electrophilic substitution to specific positions (e.g., para to CH₃).
- Enhances stability against hydrolysis compared to non-fluorinated analogs.
- Modulates reactivity in nucleophilic substitutions by stabilizing transition states, as seen in trifluoromethylpyridine systems .
Advanced Research Questions
Q. What strategies optimize reaction yields when encountering steric hindrance during the benzoylation step?
Methodological Answer:
- Lewis acid selection : Use bulky catalysts (e.g., AlCl₃) to reduce steric clashes.
- High-dilution conditions : Minimize intermolecular interactions during acylation.
- Directed metalation : Introduce directing groups (e.g., methyl) to pre-organize the substrate, as demonstrated in pyridine functionalization protocols .
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
Methodological Answer: Address discrepancies via:
- Solvent-inclusive DFT calculations : Incorporate polarizable continuum models (PCM) to account for solvent effects.
- Multi-method validation : Compare NMR shifts using GIAO and ZORA computational approaches.
- Conformational analysis : Use variable-temperature NMR or X-ray crystallography to identify dominant tautomers .
Q. What safety protocols are essential when handling intermediates in the synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
